molecular formula C20H22O2 B1679925 Norgestrienone CAS No. 848-21-5

Norgestrienone

Cat. No. B1679925
CAS RN: 848-21-5
M. Wt: 294.4 g/mol
InChI Key: GVDMJXQHPUYPHP-FUMNGEBKSA-N
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Description

Norgestrienone is a small molecule that falls under the category of experimental drugs . It is also known as a progestin medication, which was formerly used in birth control pills for women . The chemical formula of Norgestrienone is C20H22O2 .


Molecular Structure Analysis

The molecular structure of Norgestrienone consists of 20 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The average molecular weight is 294.394 g/mol .


Chemical Reactions Analysis

Norgestrienone, as a click chemical, contains Alkyne groups and can undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The molecular formula of Norgestrienone is C20H22O2, and its molecular weight is 294.39 . Unfortunately, specific physical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Contraceptive Efficacy

Norgestrienone has been widely studied in the context of contraception. Subdermal implants containing norgestrienone showed promising results in terms of contraceptive effectiveness. A study highlighted the clinical trial of norgestrienone implants which delivered approximately 225 micrograms/day. The trial involving 145 women resulted in a low pregnancy rate over the course of 2259 woman-months of use, suggesting a high contraceptive efficacy. The continuation rate at 12 months was notably high, at 86.7% (Díaz et al., 1978). Similarly, a study on intravaginal contraception using vaginal rings containing norgestrienone indicated some level of effectiveness, although the bleeding patterns were not entirely satisfactory (Toivonen, 1979). Furthermore, the use of norgestrienone subdermal silastic implants in various clinical trials indicated high rates of effectiveness and acceptability, with continuation rates generally 80% or greater (Coutinho, 1978).

Potential Therapeutic Applications

Apart from its contraceptive applications, norgestrienone has been explored for potential therapeutic benefits. For instance, a case study suggested that norgestrienone, a progestogen-only pill, might be an alternative therapy to attenuated androgens, especially in young women. This was based on its presumed role in increasing hepatic production of C1 INH and preventing attacks of hereditary angioedema (Blanch et al., 2004).

Male Contraception

An interesting application of norgestrienone has been its potential use in male contraception. A study on fertile men bearing subdermal Silastic capsules containing testosterone and receiving norgestrienone reported a marked reduction in sperm count without loss of libido or potency. This points to the possibility of norgestrienone being used as a component of a male contraceptive pill, a new approach to male contraception (Coutinho & Melo, 1973).

Metabolic and Physiological Studies

There have also been studies on the metabolic and physiological effects of norgestrienone implants. One such study found that while most metabolic parameters remained within normal ranges, there were some exceptions such as increases in serum transaminase levels and a tendency for average cortisol values to decrease. These findings are crucial for understanding the broader implications of norgestrienone use beyond its contraceptive effects (Croxatto et al., 1978).

Safety And Hazards

When handling Norgestrienone, it’s important to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

(8S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,8,10,12,17-18,22H,4-7,9,11H2,2H3/t17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDMJXQHPUYPHP-FYQPLNBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878491
Record name Norgestrienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norgestrienone

CAS RN

848-21-5
Record name A 301
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norgestrienone [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norgestrienone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13563
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Norgestrienone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norgestrienone
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Record name NORGESTRIENONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
STEROID HORMONE GROUP - Acta Chimica Sinica, 1975 - sioc-journal.cn
… Norgestrienone (Ⅰ a) was prepared by partial … -norgestrienone (Ⅰ b) was prepared by total synthesis from Ⅷb according to the reaction sequence similar to that of norgestrienone, ie, Ⅸ …
Number of citations: 0 sioc-journal.cn
Steroid Hormone Group - Acta Chimica Sinica, 1979 - sioc-journal.cn
The asymmetric miorobiologioal rednotion of the proohiral 13-ethyl-3-methoxy-8, 14-seco-Δ 1, 3, 5 (10) 9 (11)-estratetraen-14, 17-dione (Ⅲ) with Saccharomuyces cerevisirae (2.346) …
Number of citations: 1 sioc-journal.cn
J Frick, G Bartsch, G Jakse - Urological Research, 1977 - Springer
Radioimmunoassays for 2 synthetic progestins (Ethinyl-norgestrienone, R 2323 and medroxyprogesterone acetate, MPA) are demonstrated. 10 patients aged 31 to 72 years were …
Number of citations: 8 link.springer.com
E Sakiz, G Azadian-Boulanger, F Laraque, JP Raynaud - Contraception, 1974 - Elsevier
Attempts to prevent conception without ovulation inhibition have failed so far. The daily use of progestins interferes with the hormonal pattern and disrupts the cycle. Since the anti-…
Number of citations: 45 www.sciencedirect.com
EM Coutinho, AR da Silva - Fertility and sterility, 1974 - Elsevier
… In this report, clinical trials are described with Norgestrienone (17 a-ethinyl17 hydroxy-estra-… of pregnancies per 100 months of Norgestrienone implant treatment. Note the marked drop …
Number of citations: 42 www.sciencedirect.com
S Diaz, M Pavez, E Quinteros, J Diaz, DN Robertson… - Contraception, 1978 - Elsevier
Norgestrienone implants delivering approximately 225 μg/day were tested clinically for contraceptive effectiveness and acceptability in 145 women. Five pregnancies occurred in 2259 …
Number of citations: 6 www.sciencedirect.com
AR Da Silva, EM Coutinho - International journal of fertility, 1978 - pubmed.ncbi.nlm.nih.gov
PIP: The contraceptive effect of 6 subdermal silastic implants containing norgestrienone was investigated in 659 women of reproductive age for a period of 2 years. 402 subjects …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
HB Croxatto, S Diaz, M Pavez - Contraception, 1978 - Elsevier
Abstract Effects on metabolic parameters of six subdermal implants of d-norgestrel, norgestrienone (R2010) and methyl-norgestrienone (R2323) were studied in women. In general, …
Number of citations: 21 www.sciencedirect.com
EM Coutinho, JF Melo - Contraception, 1973 - Elsevier
… testosterone who received 50 mg of either norgestrienone or R 2323 twice weekly per OS. … None of the patients who received either norgestrienone or R 2323 reported loss of libido or …
Number of citations: 72 www.sciencedirect.com
HA Nash, DN Robertson, AJM Young, LE Atkinson - Contraception, 1978 - Elsevier
… levonorgestrel, 11.0 for norgestrienone and 12.9 for R2323. … for levonorgestrel, norgestrienone and megestrol acetate, … effect in the instance of norgestrienone and intermediate effects in …
Number of citations: 69 www.sciencedirect.com

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